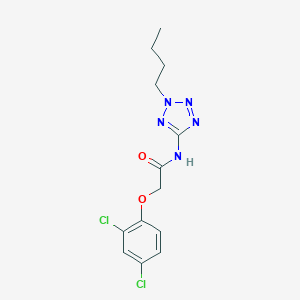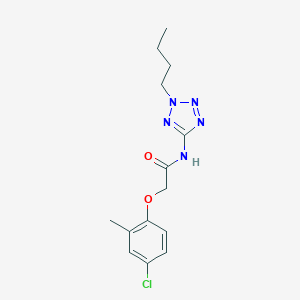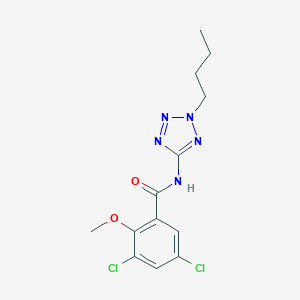![molecular formula C14H14N2O4 B244493 N-[3-(acetylamino)-4-methoxyphenyl]-2-furamide](/img/structure/B244493.png)
N-[3-(acetylamino)-4-methoxyphenyl]-2-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(acetylamino)-4-methoxyphenyl]-2-furamide, also known as AM404, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a derivative of anandamide, an endocannabinoid that is naturally produced by the human body. AM404 has been found to have a variety of effects on the body, including anti-inflammatory, analgesic, and neuroprotective properties.
作用机制
N-[3-(acetylamino)-4-methoxyphenyl]-2-furamide's mechanism of action is complex and involves multiple pathways in the body. One of the primary ways that it exerts its effects is by inhibiting the reuptake of anandamide, which leads to increased levels of this endocannabinoid in the body. This, in turn, activates the CB1 and CB2 receptors in the endocannabinoid system, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
N-[3-(acetylamino)-4-methoxyphenyl]-2-furamide has been found to have a variety of biochemical and physiological effects on the body. It has been shown to have anti-inflammatory properties, which may make it useful in the treatment of conditions such as arthritis and inflammatory bowel disease. It has also been found to have analgesic properties, making it a potential candidate for the treatment of chronic pain. Additionally, N-[3-(acetylamino)-4-methoxyphenyl]-2-furamide has been found to have neuroprotective properties, which may make it useful in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One of the advantages of using N-[3-(acetylamino)-4-methoxyphenyl]-2-furamide in lab experiments is that it is a well-established compound with a known synthesis method. This makes it relatively easy for researchers to obtain and use in their studies. Additionally, N-[3-(acetylamino)-4-methoxyphenyl]-2-furamide has been extensively studied, which means that there is a large body of literature on its effects and mechanisms of action.
One limitation of using N-[3-(acetylamino)-4-methoxyphenyl]-2-furamide in lab experiments is that it can be difficult to work with due to its low solubility in water. This can make it challenging to administer to experimental animals or to use in in vitro studies. Additionally, the compound's effects can be complex and may vary depending on the specific experimental conditions, which can make it challenging to interpret the results of studies.
未来方向
There are many potential future directions for research on N-[3-(acetylamino)-4-methoxyphenyl]-2-furamide. One area of interest is the compound's potential as a treatment for chronic pain. Studies have shown that N-[3-(acetylamino)-4-methoxyphenyl]-2-furamide has analgesic properties, and further research could explore its efficacy in treating different types of pain.
Another potential future direction is the use of N-[3-(acetylamino)-4-methoxyphenyl]-2-furamide in the treatment of neurological disorders. The compound has been found to have neuroprotective properties, which may make it useful in the treatment of conditions such as Alzheimer's disease and Parkinson's disease.
Finally, research could also explore the use of N-[3-(acetylamino)-4-methoxyphenyl]-2-furamide in combination with other drugs or therapies. For example, it may be possible to enhance the compound's effects by combining it with other compounds that modulate the endocannabinoid system or by using it in conjunction with other treatments for specific conditions.
合成方法
N-[3-(acetylamino)-4-methoxyphenyl]-2-furamide can be synthesized through a multistep process that involves the reaction of anandamide with acetic anhydride and methoxybenzyl bromide. The resulting compound is then treated with furfurylamine to yield N-[3-(acetylamino)-4-methoxyphenyl]-2-furamide. This synthesis method has been well-established in the scientific literature and has been used by many researchers to produce N-[3-(acetylamino)-4-methoxyphenyl]-2-furamide for their studies.
科学研究应用
N-[3-(acetylamino)-4-methoxyphenyl]-2-furamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the compound's ability to modulate the endocannabinoid system, which is involved in a variety of physiological processes, including pain perception, inflammation, and mood regulation. N-[3-(acetylamino)-4-methoxyphenyl]-2-furamide has been found to inhibit the reuptake of anandamide, leading to increased levels of this endocannabinoid in the body.
属性
分子式 |
C14H14N2O4 |
|---|---|
分子量 |
274.27 g/mol |
IUPAC 名称 |
N-(3-acetamido-4-methoxyphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C14H14N2O4/c1-9(17)15-11-8-10(5-6-12(11)19-2)16-14(18)13-4-3-7-20-13/h3-8H,1-2H3,(H,15,17)(H,16,18) |
InChI 键 |
VHFMWIRAJMEXID-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=CC(=C1)NC(=O)C2=CC=CO2)OC |
规范 SMILES |
CC(=O)NC1=C(C=CC(=C1)NC(=O)C2=CC=CO2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![4-tert-butyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244420.png)
![4-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244421.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]butanamide](/img/structure/B244423.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]propanamide](/img/structure/B244424.png)
![4-cyano-2-fluoro-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B244428.png)
![2-(2,4-dichlorophenoxy)-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}propanamide](/img/structure/B244430.png)